2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions, often using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Some derivatives exhibit anti-cancer, anti-malarial, and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activity and use in medicinal chemistry.
Benzimidazo[2,1-a]isoquinoline:
2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique substitution pattern and the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H14N2O6 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H14N2O6/c1-27-11-6-9-17(28-2)16(10-11)21-19(23)13-5-3-4-12-15(22(25)26)8-7-14(18(12)13)20(21)24/h3-10H,1-2H3 |
InChI Key |
YXEBFUJUJUSTSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.